![molecular formula C6H5ClN2 B593178 2-Chloro-4-ethenylpyrimidine CAS No. 131467-02-2](/img/structure/B593178.png)
2-Chloro-4-ethenylpyrimidine
Overview
Description
2-Chloro-4-ethenylpyrimidine is a chemical compound with the CAS Number: 131467-02-2 . It has a molecular weight of 140.57 and its IUPAC name is 2-chloro-4-vinylpyrimidine . The compound is in liquid form .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-ethenylpyrimidine are not available, pyrimidines in general have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2-Chloro-4-ethenylpyrimidine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Scientific Research Applications
Applications in Antimicrobial Research
2-Chloro-4-ethenylpyrimidine and its derivatives have been explored for their potential antimicrobial properties. El-kerdawy et al. (1990) synthesized certain mercapto- and aminopyrimidine derivatives, showcasing their in vitro antimicrobial activity against pathogenic microorganisms, with some exhibiting significant activity El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990.
Applications in Antimalarial Research
Research on pyrimidine derivatives, closely related to 2-Chloro-4-ethenylpyrimidine, has shown notable antimalarial activity. Ress et al. (1976) discovered that certain novel derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine exhibited promising activity against Plasmodium berghei in mice Ress, Sy, Winkley, & Russell-Tutty, 1976.
Applications in Crystal Structure Analysis
Balasubramani et al. (2007) conducted crystal structure analysis of pyrimethaminium benzenesulfonate monohydrate, revealing intricate hydrogen-bonded bimolecular ring motifs in the structures. These studies are crucial in understanding the chemical properties and potential applications of these compounds Balasubramani, Muthiah, & Lynch, 2007.
Applications in Bioactive Compound Studies
Stevens et al. (1997) synthesized triazenyl-substituted pyrimethamine derivatives, investigating their selective activity against Pneumocystis carinii dihydrofolate reductase. These studies provide insight into designing more effective therapeutic agents targeting specific pathogens Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997.
Safety And Hazards
Future Directions
While specific future directions for 2-Chloro-4-ethenylpyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-chloro-4-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFGCFGPTZBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethenylpyrimidine | |
CAS RN |
131467-02-2 | |
Record name | 2-chloro-4-ethenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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